molecular formula C10H13ClN2O B8336271 N-t-Butyl-5-chloro-2-pyridinecarboxamide

N-t-Butyl-5-chloro-2-pyridinecarboxamide

Cat. No.: B8336271
M. Wt: 212.67 g/mol
InChI Key: GXRCCXQHHCCMPA-UHFFFAOYSA-N
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Description

N-t-Butyl-5-chloro-2-pyridinecarboxamide is a pyridine-derived compound characterized by a carboxamide group at the 2-position, a chlorine substituent at the 5-position, and a bulky tert-butyl group attached to the nitrogen of the carboxamide moiety. The chlorine atom and tert-butyl group likely influence its electronic properties, steric profile, and metabolic stability, distinguishing it from other pyridinecarboxamides .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-tert-butyl-5-chloropyridine-2-carboxamide

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,13,14)

InChI Key

GXRCCXQHHCCMPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=NC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Key Compounds for Comparison:

N-Methyl-2-pyridone-5-carboxamide ()

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide ()

tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate ()

Table 1: Structural and Physicochemical Properties
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) CAS Number Biological Role/Notes
N-t-Butyl-5-chloro-2-pyridinecarboxamide 5-Cl, N-t-butyl carboxamide Theoretical: ~212.7 Not provided Hypothesized enzyme inhibitor
N-Methyl-2-pyridone-5-carboxamide 2-pyridone, N-methyl carboxamide 152.15 701-44-0 Nicotinamide metabolite
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide 5-OCH₃, 4-Si(CH₃)₃, N-phenyl Not available Not provided Synthetic intermediate

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. In contrast, the 5-methoxy group in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide () is electron-donating, which may stabilize resonance structures or alter binding affinity in biological targets . The 2-pyridone ring in N-Methyl-2-pyridone-5-carboxamide introduces a ketone oxygen, increasing polarity and solubility compared to the non-oxidized pyridine ring in the target compound .
  • Steric and Pharmacokinetic Implications: The tert-butyl group in the target compound introduces significant steric hindrance, which may reduce metabolic degradation by cytochrome P450 enzymes. This contrasts with the smaller N-methyl group in N-Methyl-2-pyridone-5-carboxamide, which is more susceptible to oxidative demethylation .

Metabolic and Enzymatic Interactions

  • N-Methyl-2-pyridone-5-carboxamide () is a documented metabolite of nicotinamide, playing roles in NAD+ biosynthesis and cellular redox regulation . In contrast, the tert-butyl and chlorine substituents in the target compound may redirect its metabolic fate toward glucuronidation or sulfation pathways.

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